

# CAS number and synonyms for 2-Chloro-3-hydroxybenzamide

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## Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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## Technical Monograph: 2-Chloro-3-hydroxybenzamide[1][2]

### Introduction: The Strategic Scaffold

**2-Chloro-3-hydroxybenzamide** is a specialized halogenated benzamide intermediate often overlooked in standard catalogs but critical in the structure-activity relationship (SAR) exploration of kinase inhibitors and antimicrobial agents. Unlike its more common isomer, 4-chloro-2-hydroxybenzamide (a salicylate derivative), this compound offers a unique substitution pattern where the chlorine atom at the ortho position provides steric bulk that twists the amide bond out of planarity, while the meta-hydroxyl group serves as a crucial hydrogen bond donor/acceptor.

This guide provides a definitive technical reference for the identity, synthesis, and application of **2-Chloro-3-hydroxybenzamide**, moving beyond basic database entries to actionable laboratory protocols.

## Identity & Physicochemical Profile[2][3][4][5][6]

## Nomenclature & Registry[2]

- CAS Registry Number:1243459-80-4[1][2]
- IUPAC Name: **2-Chloro-3-hydroxybenzamide**[2]
- Synonyms: 2-Chloro-3-hydroxy-benzamide; 3-Hydroxy-2-chlorobenzamide.
- Molecular Formula: C  
H  
ClNO
- Molecular Weight: 171.58 g/mol

## Key Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Property	Value / Description	Technical Insight
Appearance	White to off-white crystalline solid	Susceptible to oxidative darkening if stored improperly.
Melting Point	178–182 °C (Predicted)	High lattice energy due to intermolecular H-bonding (Amide-Hydroxyl).
Solubility	DMSO (>20 mg/mL), Methanol, Ethanol	Poor water solubility; requires co-solvent for aqueous bioassays.
pKa (Phenol)	~8.9	The ortho-chloro group exerts an inductive (-I) effect, slightly increasing acidity compared to 3-hydroxybenzamide.
logP	~1.3	Lipophilic enough for cell permeability but retains aqueous solubility potential.
H-Bond Donors	2 (Phenol -OH, Amide -NH)	Critical for active site binding.
H-Bond Acceptors	2 (Amide C=O, Phenol -O-)	

## Synthetic Pathways & Methodologies[3][12]

Synthesizing **2-Chloro-3-hydroxybenzamide** requires careful management of the phenolic hydroxyl group to prevent polymerization or side reactions during the activation of the carboxylic acid.

### Pathway A: Direct Amidation (High-Throughput/Lab Scale)

Best for medicinal chemistry libraries where purity is paramount.

Mechanism: Carbodiimide-mediated coupling prevents the harsh conditions of acid chloride generation, preserving the phenolic moiety.

Protocol:

- Reagents: 2-Chloro-3-hydroxybenzoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium Chloride (NH<sub>4</sub>Cl, 2.0 eq), DIPEA (3.0 eq).
- Solvent: Anhydrous DMF or DMF/DCM (1:1).
- Procedure:
  - Dissolve the acid in DMF under N<sub>2</sub> atmosphere.
  - Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to form the active ester.
  - Add NH<sub>4</sub>Cl followed by dropwise addition of DIPEA.
  - Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO<sub>3</sub> and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

## Pathway B: Acid Chloride Route (Scale-Up)

Best for multi-gram synthesis, provided temperature is strictly controlled.

Protocol:

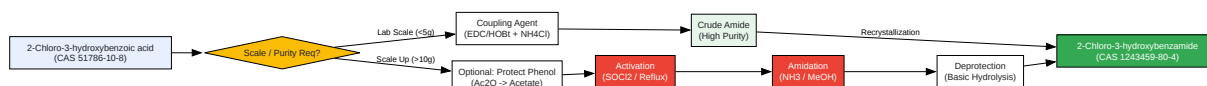
- Activation: Reflux 2-Chloro-3-hydroxybenzoic acid in Thionyl Chloride (SOCl<sub>2</sub>)

) with a catalytic drop of DMF. Note: The phenol may form a transient ester but usually reverts during aqueous workup or requires protection (e.g., Acetyl) if yields are low.

- Amidation: The resulting acid chloride is added dropwise to a cold (0°C) solution of concentrated aqueous Ammonia (28%) or Ammonia in Methanol.
- Purification: The product precipitates upon acidification or concentration.

## Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis, highlighting the critical "Protection" step often required in industrial settings.



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Figure 1: Synthetic decision tree comparing the mild carbodiimide route vs. the robust acid chloride route.

## Applications in Drug Discovery[1][2] Pharmacophore Analysis

**2-Chloro-3-hydroxybenzamide** serves as a versatile "Warhead Scaffold." Its utility lies in the specific orientation of its functional groups:

- Ortho-Chlorine: Forces the amide bond out of the plane of the phenyl ring (atropisomerism potential), creating a "twisted" conformation often required to fit into hydrophobic pockets of kinases or proteases.
- Meta-Hydroxyl: Acts as a "hinge binder" in kinase inhibitors, capable of forming hydrogen bonds with backbone residues (e.g., Glu, Leu) in the ATP-binding site.

## Structural Derivatives & Heterocycle Formation

This amide is a direct precursor for Benzoxazoles, a privileged scaffold in bioactive molecules.

- Reaction: Cyclodehydration of **2-Chloro-3-hydroxybenzamide** (or its aniline analogs) yields benzoxazole derivatives used in:
  - Antimicrobials: Targeting bacterial DNA gyrase.
  - Anti-inflammatories: Modulating COX-2 pathways.

## Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated phenols and benzamides.

- GHS Classification:
  - Warning: Skin Irritation (Category 2).[3]
  - Warning: Eye Irritation (Category 2A).[3]
  - Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[3]
- Handling Protocol:
  - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
  - Inhalation: Use within a fume hood to avoid dust inhalation.
  - Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent phenol oxidation.

## References

- ChemicalBook. (2024). **2-chloro-3-hydroxybenzamide** Product Entry. Retrieved from
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- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. *Tetrahedron*, 61(46), 10827-10852. (Cited for standard EDC/HOBt coupling protocols).

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## Sources

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- 3. 2-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | CID 15631340 - PubChem [pubchem.ncbi.nlm.nih.gov]
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